molecular formula C26H34N4O2S B2613692 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide CAS No. 922092-59-9

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(methylthio)phenyl]ethanediamide

Cat. No.: B2613692
CAS No.: 922092-59-9
M. Wt: 466.64
InChI Key: ITCHAFRHOWNIMI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 1,2,3,4-tetrahydroquinoline subunit, which is a type of heterocyclic compound . This subunit is methylated at the 1-position . The compound also contains a piperidine ring, which is a common motif in many pharmaceuticals . The presence of an ethanediamide group suggests that the compound might have amide linkages .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple cyclic structures and functional groups. The 1,2,3,4-tetrahydroquinoline and piperidine subunits would contribute to the three-dimensionality of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of amide linkages could result in hydrogen bonding, affecting its solubility and reactivity .

Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis of Bioactive Compounds : Research has focused on synthesizing various compounds with potential therapeutic applications. For instance, studies have developed multicomponent cyclocondensation reactions to create polyhydroquinoline scaffolds. These compounds have been evaluated for their antibacterial, antitubercular, and antimalarial activities, revealing noticeable activities against first-line drugs (Sapariya et al., 2017).

  • Anticonvulsant Agents : Derivatives of tetrahydroisoquinolines have been synthesized and evaluated for their anticonvulsant properties. One study highlighted a derivative that showed high activity against audiogenic seizures in mice, comparable to talampanel, a noncompetitive AMPA receptor modulator (Gitto et al., 2006).

  • Platelet Antiaggregating Activity : Certain acylthioureas, including those derived from piperidine and tetrahydroquinoline, have demonstrated platelet antiaggregating activity in vitro, superior or comparable to that of acetylsalicylic acid. These compounds have also shown moderate hypoglycemic activity in rats and competitive antiacetylcholine and H1-antihistaminic effects (Ranise et al., 1991).

Chemical Properties and Synthesis Methods

  • N-methylation of Quinolines : Research has introduced methods for the N-methylation of quinolines using CO2 and H2, facilitated by Ru-triphos complexes, offering a novel approach to synthesizing methyl-tetrahydroquinolines (MTHQs) (He et al., 2017).

  • Palladium-Catalyzed C–H Arylation : The palladium(II)-catalyzed enantioselective α-C–H coupling of amines, including piperidines, offers a method for the functionalization of α-methylene C–H bonds of saturated aza-heterocycles. This technique is important for drug discovery, providing high enantioselectivities and exclusive regioselectivity (Jain et al., 2016).

Future Directions

The compound could potentially be of interest in medicinal chemistry, given the presence of the 1,2,3,4-tetrahydroquinoline and piperidine subunits, which are common in many pharmaceuticals . Further studies would be needed to explore its potential applications.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2S/c1-29-13-7-8-19-16-20(11-12-23(19)29)24(30-14-4-3-5-15-30)18-27-25(31)26(32)28-21-9-6-10-22(17-21)33-2/h6,9-12,16-17,24H,3-5,7-8,13-15,18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCHAFRHOWNIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)SC)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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